molecular formula C11H15NO5S B1296520 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid CAS No. 91280-33-0

3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid

Cat. No.: B1296520
CAS No.: 91280-33-0
M. Wt: 273.31 g/mol
InChI Key: SZILOGOOPIXJAQ-UHFFFAOYSA-N
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Description

Molecular Composition and IUPAC Nomenclature

The molecular composition of 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid follows the empirical formula C₁₁H₁₅NO₅S, with a molecular weight of 273.31 grams per mole. This composition reflects the integration of several distinct chemical moieties within a single molecular framework. The backbone structure consists of a four-carbon butyric acid chain, modified with a hydroxyl group at the third position and a complex sulfonamide substituent at the second carbon atom. The presence of eleven carbon atoms includes the four-carbon backbone, the methyl group attached to the aromatic ring, and the six-carbon aromatic system of the toluene moiety.

According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named 3-hydroxy-2-[(4-methylphenyl)sulfonylamino]butanoic acid. This nomenclature precisely describes the structural arrangement, beginning with the longest carbon chain as the butanoic acid backbone, then identifying the positions and nature of substituents. The designation "3-hydroxy" indicates the hydroxyl group attachment at the third carbon, while "2-[(4-methylphenyl)sulfonylamino]" describes the complex sulfonamide group at the second position. Alternative nomenclature systems refer to this compound as N-(p-tolylsulfonyl)-threonine, reflecting its derivation from the amino acid threonine through sulfonyl protection chemistry.

Property Value
Molecular Formula C₁₁H₁₅NO₅S
Molecular Weight 273.31 g/mol
Chemical Abstracts Service Number 91280-33-0
MDL Number MFCD00447114
IUPAC Name 3-hydroxy-2-[(4-methylphenyl)sulfonylamino]butanoic acid
Common Name N-Tosyl-threonine

The SMILES notation for this compound is represented as CC(C(C(=O)O)NS(=O)(=O)c1ccc(cc1)C)O, which provides a linear representation of the molecular connectivity. This notation captures the essential structural information, including the aromatic ring system, the sulfonyl linkage, and the positioning of functional groups throughout the molecule. The InChI identifier SZILOGOOPIXJAQ-UHFFFAOYSA-N serves as a unique chemical descriptor that facilitates database searches and structural comparisons.

Properties

IUPAC Name

3-hydroxy-2-[(4-methylphenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-7-3-5-9(6-4-7)18(16,17)12-10(8(2)13)11(14)15/h3-6,8,10,12-13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZILOGOOPIXJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304615
Record name Threonine, N-(p-tolylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91280-33-0
Record name Threonine, N-(p-tolylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91280-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threonine, N-(p-tolylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Key starting materials include:

Reaction Steps

  • Activation of Threonine:

    • Threonine is dissolved in an aqueous or organic solvent (e.g., ethanol or dichloromethane).
    • A base such as sodium hydroxide (NaOH) or triethylamine is added to activate the amino group.
  • Sulfonamide Formation:

    • Toluene-4-sulfonyl chloride is slowly added to the reaction mixture under controlled temperature (typically between 0–10°C) to prevent side reactions.
    • The reaction proceeds via nucleophilic substitution, where the amino group of threonine attacks the sulfonyl chloride.
  • Hydrolysis and Neutralization:

    • The reaction mixture is quenched with an acidic solution (e.g., HCl) to neutralize excess base and promote precipitation of the product.

Purification

The crude product is purified through:

  • Recrystallization: Using solvents like ethanol or acetone to achieve high purity.
  • Chromatography: For industrial-scale production, column chromatography may be employed.

Reaction Conditions and Optimization

Temperature Control

Maintaining low temperatures (0–10°C) during the addition of toluene-4-sulfonyl chloride minimizes side reactions and ensures high yield.

Solvent Selection

Common solvents include:

Base Usage

Bases such as triethylamine or pyridine are preferred due to their ability to neutralize HCl generated during the reaction without forming insoluble salts.

Industrial Production Considerations

For large-scale synthesis:

  • Batch Reactors:
    • Reactions are carried out in temperature-controlled reactors with automated addition systems for reagents.
  • Continuous Flow Systems:

    • These systems improve efficiency by reducing reaction times and ensuring consistent product quality.
  • Advanced Purification Techniques:

    • High-performance liquid chromatography (HPLC) or crystallization under vacuum is employed for pharmaceutical-grade purity.

Data Table: Key Reaction Parameters

Parameter Value/Conditions
Starting Material Threonine
Sulfonamide Donor Toluene-4-sulfonyl chloride
Solvent Ethanol, dichloromethane
Base Triethylamine, sodium hydroxide
Temperature 0–10°C
Purification Method Recrystallization, chromatography
Yield Typically >80% under optimized conditions

Research Findings on Synthesis

Yield Optimization

Studies suggest that using anhydrous conditions and freshly distilled solvents significantly increases yield by reducing hydrolysis of toluene-4-sulfonyl chloride.

Side Reactions

Common side reactions include:

  • Hydrolysis of sulfonyl chloride.
  • Over-reaction leading to disubstitution products.

Mitigation strategies involve precise control of reagent ratios and reaction times.

Analytical Techniques

The product is characterized using:

Scientific Research Applications

3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy and sulfonylamino groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid, we compare it with structurally or functionally related compounds, including butyric acid derivatives, sulfonamide-containing acids, and hydroxy-substituted analogs.

Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Stability Applications
This compound 273.31 3-OH, 2-tosylamino, -COOH Polar solvents Moderate Research, drug development
Butyric acid (CH₃CH₂CH₂COOH) 88.11 -COOH Water-soluble Low (volatile) Animal feed, food additives
Phenylalanine Butyramide (FBA) 236.27 Butyramide linked to phenylalanine Low (solid) High Cosmetics (anti-redness)
2-Hydroxy-4-(methylthio)-butanoic acid 150.21 2-OH, 4-methylthio, -COOH Moderate High Chemical intermediates
Butyl butyrate (C₄H₉OCOC₃H₇) 144.21 Butyl ester Lipophilic Moderate Flavors, extractants

Functional and Application-Based Analysis

  • Butyric Acid and Salts: Butyric acid is widely used in poultry nutrition for its antimicrobial and gut health benefits. However, its volatility, strong odor, and rapid absorption in the upper gastrointestinal tract limit its efficacy. Coated salts (e.g., sodium butyrate) and glycerides improve stability and targeted release .
  • Phenylalanine Butyramide (FBA) : FBA is a solid, odorless derivative designed for cosmetic use. It retains butyric acid’s soothing properties but avoids sensory drawbacks. Unlike FBA, which is engineered for dermal permeation , the target compound’s sulfonamide group may favor systemic absorption, making it more suited for pharmaceutical applications.

  • 2-Hydroxy-4-(methylthio)-butanoic acid: This compound, with a methylthio (-SCH₃) group, is a precursor in chemical synthesis. Its sulfur-containing moiety contrasts with the sulfonamide group in the target compound, which could confer distinct reactivity (e.g., hydrogen-bonding capacity) and biological interactions .
  • Butyl butyrate : As an ester, butyl butyrate is lipophilic and used as a flavoring agent or extractant. The target compound’s polar substituents make it less suitable for such roles but more compatible with aqueous biological environments .

Research Findings and Performance

  • Antimicrobial Activity: Butyric acid derivatives like coated salts reduce pathogenic bacteria (e.g., Salmonella) in poultry by lowering intestinal pH .
  • Bioavailability : Butyric acid’s rapid metabolism in the upper GI tract necessitates modified forms (e.g., glycerides) for colonic delivery . The target compound’s bulkier structure may delay absorption, enabling localized activity.
  • Cosmetic Potential: FBA demonstrates anti-inflammatory effects without odor issues . The target compound’s hydroxy and sulfonamide groups could offer similar benefits but may require formulation adjustments for dermal use.

Biological Activity

3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid, also known by its CAS number 91280-33-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H15NO5S
  • Molecular Weight : 273.31 g/mol

The structure of this compound features a hydroxyl group, a sulfonamide moiety, and a butyric acid backbone, which contribute to its unique biological activity.

Mechanisms of Biological Activity

The compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity :
    • It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is critical in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
  • Antioxidant Properties :
    • The compound demonstrates significant antioxidant activity, which can mitigate oxidative stress in cells. This was evidenced by its ability to scavenge free radicals in various assays, including the ABTS and FRAP tests .
  • Metal Ion Interaction :
    • The sulfonamide group may facilitate interactions with metal ions, influencing various biochemical pathways and potentially modulating the activity of metalloenzymes.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Acetylcholinesterase Inhibition :
    • A study reported an IC50 value for AChE inhibition at approximately 2.7 µM, indicating strong potential for cognitive enhancement applications .
  • Antioxidant Activity :
    • The compound exhibited high radical-scavenging activity with IC50 values ranging from 6.23 µM to 19.6 µM in lipid peroxidation assays, outperforming standard antioxidants like Trolox .

In Vivo Studies

Research involving animal models has further elucidated the pharmacological effects:

  • Neuroprotective Effects :
    • In rodent models, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Measurement Method IC50 Value (µM) Reference
AChE InhibitionEnzymatic Assay2.7
Antioxidant Activity (ABTS)Spectrophotometric Assay<19.6
Lipid Peroxidation InhibitionTBARS Assay<19.6

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-2-(toluene-4-sulfonylamino)-butyric acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the amino group followed by hydroxylation. Critical parameters include temperature control (20–25°C for sulfonylation to avoid side reactions) and pH adjustment during hydroxylation (pH 7–8 to stabilize the hydroxy group). Catalyzed air oxidation of intermediates, as used in butyric acid derivatives (), may also apply. Purification often involves recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for O–H (3200–3600 cm⁻¹), sulfonamide S=O (1350–1150 cm⁻¹), and carboxylic acid C=O (1700–1725 cm⁻¹) stretches ().
  • NMR : Prioritize ¹H-NMR signals for the hydroxy group (δ 1.5–5.0 ppm, broad), sulfonamide protons (δ 7.3–7.5 ppm, aromatic), and butyric acid backbone (δ 1.2–2.5 ppm, multiplet). ¹³C-NMR should confirm the carboxylic carbon (δ 170–180 ppm) .
  • LC-MS : Use electrospray ionization (ESI) in negative mode to detect [M−H]⁻ ions, ensuring molecular weight validation .

Q. What in vitro models are suitable for preliminary assessment of its biological activity?

  • Methodological Answer : Cell lines such as HT-29 (colorectal cancer) or SH-SY5Y (neuronal) are used to study antiproliferative or neuroprotective effects, respectively. Dose-response curves (0.1–100 µM) with 48–72 hr incubations are standard. For mechanistic insights, pair assays with gene expression profiling (e.g., NF-κB or BDNF pathways, as seen in butyric acid studies) .

Advanced Research Questions

Q. How can researchers resolve co-eluting epimers during chromatographic analysis of this compound?

  • Methodological Answer : Optimize HPLC conditions using chiral columns (e.g., Chiralpak IA/IB) with mobile phases like hexane:isopropanol (90:10, 0.1% TFA). Adjust flow rates (0.8–1.2 mL/min) and column temperature (25–40°C) to enhance resolution, as demonstrated in pharmacopeial methods for sulfonamide derivatives ( ). Validate separation via circular dichroism (CD) spectroscopy to confirm enantiomeric purity .

Q. What strategies mitigate discrepancies in reported biological efficacy across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum-free pre-incubation, and solvent (DMSO concentration ≤0.1%).
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain variability in IC₅₀ values ( ).
  • Data Normalization : Include internal controls (e.g., butyric acid as a reference SCFA) and apply ANOVA with post-hoc tests (e.g., Duncan’s test) to compare treatments statistically () .

Q. How can synthetic routes be optimized to enhance enantiomeric purity for pharmacological studies?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to favor the desired stereoisomer. For example, lipase-mediated hydrolysis of esters can achieve >95% enantiomeric excess. Monitor reactions via chiral HPLC and refine protecting group strategies (e.g., tert-butyloxycarbonyl for amino groups) to prevent racemization ( ) .

Safety and Stability

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store at −20°C under inert gas (argon) in amber vials to prevent oxidation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Follow SDS guidelines for sulfonamides: use PPE (gloves, goggles) and avoid inhalation () .

Data Analysis and Reproducibility

Q. How should researchers design experiments to validate the compound’s role in modulating the gut-brain axis?

  • Methodological Answer : Use germ-free mice colonized with human microbiota to study metabolite transport. Measure serum butyrate levels via GC-MS and correlate with behavioral assays (e.g., Morris water maze for cognitive effects). Include sham-treated controls and blinded data analysis to reduce bias, as outlined in neurological studies ( ) .

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